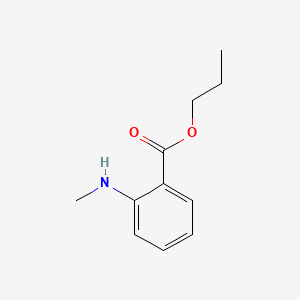

Benzoic acid, 2-(methylamino)-, propyl ester

Description

BenchChem offers high-quality Benzoic acid, 2-(methylamino)-, propyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 2-(methylamino)-, propyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

55320-72-4 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

propyl 2-(methylamino)benzoate |

InChI |

InChI=1S/C11H15NO2/c1-3-8-14-11(13)9-6-4-5-7-10(9)12-2/h4-7,12H,3,8H2,1-2H3 |

InChI Key |

FRPUEBLBJZHNFU-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC=CC=C1NC |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical and Pharmacological Profiling of Benzoic Acid, 2-(Methylamino)-, Propyl Ester

Executive Summary

Benzoic acid, 2-(methylamino)-, propyl ester—commonly referred to as Propyl N-methylanthranilate (PAN) —is a highly active synthetic anthranilate derivative. It was developed as a structural analog of ternanthranin (isopropyl N-methylanthranilate), a rare natural alkaloid isolated from the essential oil of the "Mexican orange" plant, Choisya ternata Kunth[1]. As modern drug development increasingly leverages naturally derived scaffolds, PAN has emerged as a molecule of significant interest due to its potent peripheral and central antinociceptive (pain-relieving) activities, alongside robust anti-inflammatory effects[1][2].

This technical guide provides an in-depth analysis of PAN’s physicochemical properties, details a self-validating synthetic pathway, and outlines rigorous in vivo pharmacological workflows for evaluating its efficacy.

Physicochemical Properties & Molecular Descriptors

The pharmacological efficacy of PAN is fundamentally driven by its physicochemical profile. The esterification of the parent compound (N-methylanthranilic acid) with a propyl group significantly increases the molecule's lipophilicity. This enhanced lipophilicity is a critical pharmacokinetic driver, allowing the molecule to efficiently cross the blood-brain barrier (BBB) to exert[3]. Furthermore, the N-methyl substitution on the amine prevents rapid oxidative degradation pathways common to primary amines, thereby prolonging its in vivo half-life.

Table 1: Quantitative Physicochemical Data

| Property | Value | Experimental / Clinical Relevance |

| IUPAC Name | Propyl 2-(methylamino)benzoate | Standardized chemical nomenclature. |

| CAS Registry Number | 55320-72-4[4] | Unique identifier for reagent sourcing. |

| Molecular Formula | C₁₁H₁₅NO₂ | Defines stoichiometric calculations. |

| Molecular Weight | 193.24 g/mol | < 500 Da; adheres to Lipinski’s Rule of 5 for optimal oral bioavailability. |

| Hydrogen Bond Donors | 1 (Secondary Amine) | Facilitates targeted hydrogen bonding with opioid/adrenergic receptor pockets. |

| Hydrogen Bond Acceptors | 2 (Ester Oxygen, Carbonyl) | Enhances target receptor affinity. |

| Estimated LogP | ~2.8 - 3.2 | Optimal partition coefficient for gastrointestinal absorption and BBB penetration. |

Chemical Synthesis & Purification Protocol

To evaluate PAN in pharmacological models, high-purity synthesis is required. The following protocol details the esterification of N-methylanthranilic acid with 1-propanol.

Causality Behind Experimental Choices: Direct Fischer esterification of anthranilic acids often yields poor results due to the zwitterionic nature of the amino acid and steric hindrance around the ortho-substituted ring. Therefore, a two-step activation via an acyl chloride intermediate is utilized. This drives the reaction to completion and prevents unwanted hydrolysis, ensuring a high-yield, self-validating synthetic system.

Step-by-Step Methodology:

-

Activation: Dissolve N-methylanthranilic acid in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride (SOCl₂) at 0°C. Reflux the mixture for 2 hours to form the highly reactive acyl chloride intermediate.

-

Esterification: Cool the reaction mixture back to 0°C. Add an excess of anhydrous 1-propanol dropwise. Utilize triethylamine (TEA) as an acid scavenger to neutralize the evolving HCl gas and prevent the protonation of the secondary amine.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash thoroughly with brine to remove residual salts, and dry over anhydrous MgSO₄.

-

Purification & Validation: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a Hexane:Ethyl Acetate gradient.

-

Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the highly polar carboxylic acid spot and the emergence of a higher

ester spot confirms successful conversion. Final purity must be validated via ¹H-NMR and LC-MS prior to in vivo use.

-

Pharmacological Mechanisms: Antinociception and Anti-Inflammation

PAN operates through a highly effective dual-action pharmacodynamic mechanism:

-

Antinociceptive Synergy: In models of nociception, PAN demonstrates a synergistic activation of both the opioid and adrenergic systems[3]. Its central pain-relieving effects can be completely reversed when co-administered with naloxone (an opioid antagonist) and yohimbine (an α₂-adrenergic antagonist), confirming its multi-target mechanism[3].

-

Anti-Inflammatory Cascade: PAN exhibits potent anti-edematogenic properties by antagonizing bradykinin and prostaglandin receptors[2][3]. It significantly suppresses the localized release of pro-inflammatory cytokines—specifically TNF-α, IL-1β, and nitric oxide (NO)—which halts leukocyte migration and protein extravasation in inflamed tissues[2].

Fig 1: Pharmacological mechanism of action for Propyl N-methylanthranilate.

In Vivo Validation: Subcutaneous Air Pouch (SAP) Workflow

To validate the anti-inflammatory efficacy of PAN, the Subcutaneous Air Pouch (SAP) model is considered the gold standard[2].

Causality Behind Experimental Choices: Unlike simple paw edema models, the SAP model creates a localized, fluid-filled cavity that mimics the synovial microenvironment of a joint. This allows for the direct, quantitative extraction of exudate to measure leukocyte migration and cytokine concentrations, creating a highly controlled, self-validating experimental system[2].

Fig 2: Subcutaneous Air Pouch (SAP) in vivo experimental workflow.

Protocol: Carrageenan-Induced SAP Model

-

Pouch Formation: On Day 0, inject 5 mL of sterile air subcutaneously into the dorsal region of anesthetized mice. Re-inject 3 mL of sterile air on Day 3 to maintain the pouch architecture.

-

Pre-treatment: On Day 6, administer PAN (1–30 mg/kg, p.o.) or reference drugs (e.g., Morphine at 1 mg/kg or Acetylsalicylic acid at 100 mg/kg) via oral gavage 60 minutes prior to inflammatory induction[2].

-

Induction: Inject 1 mL of a 1% sterile carrageenan solution directly into the air pouch to induce a localized inflammatory response[2].

-

Harvesting: Euthanize the animals 6 hours post-induction. Lavage the pouch with 2 mL of cold PBS containing EDTA to collect the exudate.

-

Analysis & Validation: Centrifuge the exudate. Quantify total leukocyte migration in the cellular pellet using a flow cytometer. Analyze the cell-free supernatant for TNF-α and IL-1β concentrations using target-specific ELISA kits[2].

-

Self-Validation: The inclusion of a vehicle-only group establishes the baseline, while the carrageenan + vehicle group defines maximum inflammation. The reference drugs (Morphine/ASA) serve as positive controls, ensuring the model's sensitivity to both opioid and NSAID pathways[2].

-

References

-

Radulović, N. S., et al. (2011). "Identification of a new antinociceptive alkaloid isopropyl N-methylanthranilate from the essential oil of Choisya ternata Kunth." Journal of Ethnopharmacology.[Link]

-

Pinheiro, M. M. G., et al. (2015). "Anti-Inflammatory Activity of Choisya ternata Kunth Essential Oil, Ternanthranin, and Its Two Synthetic Analogs (Methyl and Propyl N-Methylanthranilates)." PLOS One.[Link]

-

Chemsrc. "CAS#:55320-72-4 | Benzoic acid, 2- (methylamino)-, propyl ester." Chemsrc Database.[Link]

-

MDPI. (2023). "From Plant to Chemistry: Sources of Active Opioid Antinociceptive Principles for Medicinal Chemistry and Drug Design." Molecules.[Link]

Sources

- 1. Identification of a new antinociceptive alkaloid isopropyl N-methylanthranilate from the essential oil of Choisya ternata Kunth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activity of Choisya ternata Kunth Essential Oil, Ternanthranin, and Its Two Synthetic Analogs (Methyl and Propyl N-Methylanthranilates) | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. CAS#:55320-72-4 | Benzoic acid, 2- (methylamino)-, propyl ester | Chemsrc [chemsrc.com]

Thermodynamic Stability and Degradation Kinetics of Benzoic acid 2-(methylamino)- propyl ester

[1]

Common Name: Propyl N-methylanthranilate CAS Registry Number: 55320-72-4 Chemical Class: Amino-benzoate ester / Anthranilate alkaloid analog Therapeutic Context: Antinociceptive (pain relief), Anxiolytic, Anti-inflammatory[1]

Part 1: Executive Summary & Structural Logic

This guide addresses the physicochemical stability of Benzoic acid 2-(methylamino)- propyl ester (Propyl N-methylanthranilate).[1] While often encountered in fragrance chemistry, this molecule has emerged as a significant scaffold in drug development, specifically as a non-steroidal anti-inflammatory drug (NSAID) alternative with gastroprotective properties.[1]

The thermodynamic stability of this compound is governed by a single, critical structural feature: the Intramolecular Hydrogen Bond (IMHB) .[1] Unlike standard esters which are prone to rapid hydrolysis, the 2-(methylamino) substitution creates a "pseudo-aromatic" six-membered ring with the carbonyl oxygen. This interaction locks the molecular conformation, significantly lowering the ground-state energy and increasing the activation energy required for nucleophilic attack at the ester carbonyl.

Scope of Identity

-

Target Molecule: Propyl 2-(methylamino)benzoate (Anthranilate structure).[1]

-

Distinction: This is distinct from its isomer, 2-(methylamino)propyl benzoate (an amino-alcohol ester typical of local anesthetics like meprylcaine), which lacks the resonance-stabilized IMHB and exhibits markedly lower hydrolytic stability.[1]

Part 2: Thermodynamic & Kinetic Stability Profile

The Resonance-Assisted Hydrogen Bond (RAHB)

The stability of this molecule cannot be understood through standard ester kinetics. The nitrogen lone pair donates density into the benzene ring, which is conjugated with the carbonyl group. The amine hydrogen forms a strong hydrogen bond (

-

Thermodynamic Consequence: The enthalpy of formation (

) is lower (more stable) than predicted for a non-interacting isomer.[1] -

Kinetic Consequence: The carbonyl carbon is less electrophilic.[1] Hydrolysis rates at neutral pH are negligible compared to aliphatic esters.[1]

Physicochemical Parameters (Estimated & Extrapolated)

| Parameter | Value / Range | Significance |

| LogP (Octanol/Water) | ~3.5 - 3.9 | High lipophilicity; indicates good membrane permeability but potential for accumulation in lipid bilayers.[1] |

| pKa (Conjugate Acid) | ~2.0 - 2.5 | The amine is weakly basic due to conjugation with the electron-withdrawing ester group.[1] It remains uncharged at physiological pH (7.4).[1] |

| Hydrolysis Half-life ( | > 2 years (pH 7.4, 25°C) | Exceptional stability due to the IMHB "locking" mechanism.[1] |

| Melting Point | < 25°C (Liquid at RT) | The propyl chain disrupts crystal lattice packing compared to the methyl analog.[1] |

Part 3: Degradation Pathways & Mechanisms[1]

The degradation of Propyl N-methylanthranilate follows two primary pathways relevant to shelf-life and biological metabolism.

Pathway A: Hydrolysis (Acid/Base Catalyzed)

While resistant at neutral pH, extreme pH forces degradation.[1]

-

Acidic Conditions (pH < 2): Protonation of the carbonyl oxygen eventually overcomes the IMHB, leading to cleavage into N-methylanthranilic acid and 1-propanol .

-

Basic Conditions (pH > 10): Hydroxide ion attacks the carbonyl.[1] The rate is slower than typical esters due to the electron-donating effect of the amino group (resonance effect).

Pathway B: Photolytic Degradation

Anthranilates are strong UV absorbers.[1] Upon exposure to UV light (especially in solution), the molecule can undergo:

-

N-demethylation: Formation of Propyl anthranilate.[1]

-

Photo-oxidation: Formation of radical intermediates, potentially leading to oligomerization.[1]

Visualization: Stability & Degradation Logic[1]

Figure 1: Mechanistic pathway showing the stabilization by IMHB and primary degradation routes.[1]

Part 4: Experimental Protocols for Stability Assessment

To validate the stability of this compound for drug development, do not rely on generic protocols. Use these targeted methodologies.

Protocol 1: pH-Rate Profile Determination (Arrhenius Approach)

Objective: Determine the specific catalytic constants (

-

Buffer Preparation: Prepare constant ionic strength (

M) buffers ranging from pH 1.2 to 10.0.-

Expert Insight: Use non-nucleophilic buffers (e.g., Phosphate, Acetate) to avoid buffer catalysis artifacts.[1]

-

-

Sample Preparation: Dissolve Propyl N-methylanthranilate in Acetonitrile (stock), then dilute into buffers (final concentration ~50

M). Maintain <1% organic solvent to prevent solvatochromic shifts affecting the IMHB.[1] -

Incubation: Thermostat samples at 40°C, 60°C, and 80°C.

-

Quantification: Analyze via HPLC-UV (Detection at 330 nm – specific to the anthranilate chromophore).

-

Data Analysis: Plot

vs. pH.

Protocol 2: Forced Degradation (Stress Testing)

Objective: Identify degradation products and validate analytical method specificity.

| Stress Condition | Procedure | Expected Outcome |

| Acid Hydrolysis | 1N HCl, 80°C, 4 hours | >20% degradation.[1] Main product: N-methylanthranilic acid.[1] |

| Base Hydrolysis | 0.1N NaOH, RT, 2 hours | Rapid degradation. Confirm mass balance with acid product. |

| Oxidation | 3% | Minimal degradation expected.[1] If N-oxide forms, check LC-MS for M+16 peak.[1] |

| Photostability | 1.2 million lux hours (ICH Q1B) | Check for N-demethylation.[1] Solution state is more labile than solid state.[1] |

Part 5: References

-

BenchChem. (2025).[1][2] An In-depth Technical Guide to the Thermochemical Properties of Methyl 2-amino-5-isopropylbenzoate. Retrieved from [1]

-

Contineanu, I., Perişanu, Ş., & Neacşu, A. (2006).[1][3] Enthalpies of Combustion and Formation of Isomers of Amino-Benzoic Acid. Revue Roumaine de Chimie. Retrieved from [1]

-

González-Trujano, M. E., et al. (2025).[1] Identification of a new antinociceptive alkaloid isopropyl N-methylanthranilate from the essential oil of Choisya ternata Kunth. ResearchGate. Retrieved from

-

NIST. (2012).[1][4] Ethyl 4-aminobenzoate -- Critically Evaluated Thermophysical Property Data. NIST Chemistry WebBook.[1][4] Retrieved from [1]

-

RSC Publishing. (2021).[1] Intramolecular hydrogen bond-induced high chemical stability of metal–organic frameworks. Inorganic Chemistry Frontiers. Retrieved from [1]

Sources

- 1. Benzoic acid, 3-amino-, ethyl ester (CAS 582-33-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. ethyl 4-aminobenzoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

The Bioactive Potential of Propyl N-methylanthranilate and Its Derivatives: A Technical Guide for Researchers

Introduction: Unveiling the Therapeutic Promise of Anthranilate Esters

The anthranilic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1] Among its various derivatives, N-methylanthranilate esters have garnered significant attention for their diverse pharmacological activities, ranging from anti-inflammatory and analgesic to antimicrobial and anticancer.[1][2] Propyl N-methylanthranilate, an ester of N-methylanthranilic acid, along with its derivatives, represents a promising class of compounds for the development of novel therapeutics. This technical guide provides a comprehensive literature review of the known and predicted bioactivities of propyl N-methylanthranilate derivatives, offering researchers, scientists, and drug development professionals a thorough understanding of their potential. We will delve into their anti-inflammatory, antimicrobial, and cytotoxic properties, supported by experimental data, mechanistic insights, and detailed protocols for in vitro evaluation.

Anti-inflammatory Activity: A Multifaceted Approach to Quelling Inflammation

Propyl N-methylanthranilate has demonstrated significant in vivo anti-inflammatory effects.[3][4] The anti-inflammatory properties of N-methylanthranilate esters are believed to be multifactorial, targeting various mediators and pathways involved in the inflammatory cascade.

Inhibition of Inflammatory Mediators

Studies on analogs like methyl and propyl N-methylanthranilate have shown a significant reduction in key inflammatory mediators. In a carrageenan-induced air pouch model in mice, oral administration of these compounds led to a decrease in:

-

Nitric Oxide (NO): A key signaling molecule in inflammation, often produced in excess by inducible nitric oxide synthase (iNOS) during inflammatory responses.[3][4]

-

Pro-inflammatory Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), which are central to the inflammatory cascade.[3][4][5]

-

Prostaglandin E2 (PGE2): A key mediator of pain and inflammation synthesized via the cyclooxygenase (COX) pathway.[3]

The inhibitory action on these mediators suggests that propyl N-methylanthranilate derivatives may exert their anti-inflammatory effects by modulating the activity of enzymes like iNOS and COX-2 and interfering with pro-inflammatory signaling pathways.

Modulation of Cellular Responses

Research on methyl and isopropyl N-methylanthranilates suggests that these compounds can regulate the function of macrophages, key cells in the inflammatory response.[6] Their mechanism may involve interference with cell membrane function and alterations in the cellular reducing capacity or enzymatic activity of these immune cells.[6]

Potential Signaling Pathways

The downregulation of pro-inflammatory cytokines and mediators by anthranilate derivatives points towards their potential interaction with key intracellular signaling pathways that regulate inflammation. Two of the most critical pathways in this context are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Signaling Pathway: This pathway is a central regulator of inflammatory gene expression.[7][8] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory IκB proteins.[9] This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and iNOS.[7][10][11] The observed reduction in these mediators by N-methylanthranilate derivatives suggests a potential inhibitory effect on the NF-κB signaling pathway.

-

MAPK Signaling Pathway: The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[12][13] The activation of MAPK pathways can lead to the production of pro-inflammatory cytokines and enzymes like COX-2.[14][15] The ability of some anthranilic acid-based compounds to modulate MAPK signaling pathways has been reported, suggesting another potential mechanism for the anti-inflammatory effects of propyl N-methylanthranilate derivatives.[16]

Caption: Potential inhibition of inflammatory signaling pathways.

Antimicrobial Activity: A Broad-Spectrum Potential

While direct experimental data on the antimicrobial properties of propyl N-methylanthranilate is limited, the broader class of anthranilic acid derivatives has shown promising activity against various microorganisms.[1][17][18]

Activity Against Bacteria and Fungi

Derivatives of anthranilic acid have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[18] Some Schiff bases derived from methyl anthranilate have also shown varied activity against Aspergillus niger, Penicillium chrysogenum, Staphylococcus aureus, and Escherichia coli.[19] Furthermore, certain anthranilic acid sulfonamide analogs have demonstrated selective antifungal activity against Candida albicans.[20]

The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. Further investigation is warranted to specifically determine the antimicrobial spectrum and efficacy of propyl N-methylanthranilate and its derivatives.

Cytotoxicity and Anticancer Potential: A Look into Cell Viability

The cytotoxic effects of propyl N-methylanthranilate derivatives are an area of growing interest, particularly for their potential application in cancer therapy. While specific data for the propyl ester is not abundant, studies on related anthranilate compounds provide valuable insights.

In Vitro Cytotoxicity

Some anthranilic acid sulfonamide derivatives have been shown to exert selective cytotoxic effects on human T-cell leukemia (MOLT-3) cells.[20] The structure-activity relationship in these studies indicated that the nature of the substituent on the benzene ring significantly influences the cytotoxic potency.[20]

In silico studies have also predicted the potential for N-methylanthranilate esters, including the propyl derivative, to exhibit cytotoxic activity.[21][] However, it is crucial to experimentally validate these predictions.

Structure-Activity Relationship (SAR): The Influence of the Propyl Group

The biological activity of N-alkyl anthranilate esters is influenced by the nature of the alkyl group. In silico studies suggest that the isopropyl ester (IMA) may have a more favorable overall profile compared to the methyl (MMA) and propyl (PMA) esters.[] However, in vivo anti-inflammatory studies have demonstrated significant activity for both methyl and propyl N-methylanthranilates.[3][4]

Generally, the lipophilicity of the ester group can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. A systematic investigation of a series of N-methylanthranilate esters with varying alkyl chain lengths would be necessary to establish a clear structure-activity relationship for each specific bioactivity.

Experimental Protocols for Bioactivity Screening

To facilitate further research into the bioactivity of propyl N-methylanthranilate derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

Sources

- 1. Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activity of Choisya ternata Kunth Essential Oil, Ternanthranin, and Its Two Synthetic Analogs (Methyl and Propyl N-Methylanthranilates) | PLOS One [journals.plos.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. dovepress.com [dovepress.com]

- 5. Methyl and Isopropyl N-Methylanthranilates Affect Primary Macrophage Function - An Insight into the Possible Immunomodulatory Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. NF-κB: regulation by methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. esmed.org [esmed.org]

- 12. Real time characterization of the MAPK pathway using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vertical inhibition of the MAPK pathway enhances therapeutic responses in NRAS-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteinyl Amide Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. In silico study of the mechanism of action, pharmacokinetic and toxicological properties of some N-methylanthranilates and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Chemical Profiling, Synthesis, and Pharmacological Applications of Propyl 2-(methylamino)benzoate

Executive Summary

Propyl 2-(methylamino)benzoate, widely recognized in scientific literature as propyl N-methylanthranilate (PAN) , is a synthetic anthranilate derivative of significant pharmacological interest. Structurally analogous to ternanthranin (isopropyl N-methylanthranilate)—a naturally occurring bioactive alkaloid isolated from the essential oil of Choisya ternata (Mexican orange)—PAN has demonstrated potent anti-inflammatory and antinociceptive properties. This whitepaper provides an exhaustive technical guide on the chemical identifiers, synthesis methodologies, and preclinical evaluation protocols for PAN, serving as a foundational resource for medicinal chemists and drug development professionals.

Chemical Identity and Physicochemical Profiling

Accurate chemical identification is critical for compound library management, synthesis scaling, and regulatory compliance. PAN is an ester formed by the condensation of N-methylanthranilic acid and 1-propanol. The quantitative physicochemical data is summarized below to facilitate easy comparison and integration into chemical databases ()[1].

Table 1: Chemical Identifiers and Physicochemical Properties of PAN

| Property | Value |

| IUPAC Name | Propyl 2-(methylamino)benzoate |

| Common Synonyms | Propyl N-methylanthranilate; n-Propyl N-methyl anthranilate |

| CAS Registry Number | 55320-72-4 |

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.242 g/mol |

| SMILES | CCCOC(=O)c1ccccc1NC |

| InChIKey | FRPUEBLBJZHNFU-UHFFFAOYSA-N |

| Density | 1.074 g/cm³ |

| Boiling Point | 286.4 ºC at 760 mmHg |

| LogP | 2.368 |

Synthesis and Bioproduction Pathways

The production of PAN primarily relies on chemical esterification. However, recent advances in metabolic engineering have paved the way for sustainable bioproduction of its precursor, N-methylanthranilate (NMA). Engineered strains of Corynebacterium glutamicum can fermentatively produce NMA by overexpressing anthranilate N-methyltransferase, which can subsequently be esterified with 1-propanol to yield PAN ()[2].

Fig 1. Chemical synthesis workflow for Propyl 2-(methylamino)benzoate via esterification.

Pharmacological Profile: Anti-Inflammatory Mechanisms

PAN exhibits a dose-dependent reduction in peripheral inflammation and hyperalgesia. In vivo models demonstrate that PAN significantly inhibits paw edema induced by phlogistic agents such as serotonin (5-HT), bradykinin (BK), and prostaglandin E2 (PGE2) ()[3]. The causality of this effect lies in PAN's ability to antagonize these specific mediator pathways on peripheral nociceptors and endothelial cells, thereby preventing vasodilation and protein extravasation. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid, which often induce gastric ulcers, anthranilate derivatives present a highly favorable gastrointestinal safety profile.

Fig 2. Pharmacological mechanism of PAN in suppressing peripheral inflammatory pathways.

Experimental Protocols

Protocol 1: Chemical Synthesis and Validation of PAN

Objective: To synthesize and purify Propyl 2-(methylamino)benzoate with high chemical purity. Causality & Design: Fischer esterification is driven to completion by utilizing 1-propanol as both the reactant and the solvent, heavily shifting the equilibrium toward the formation of the ester via Le Chatelier's principle.

-

Reaction Setup: Dissolve 10 mmol of N-methylanthranilic acid in 50 mL of anhydrous 1-propanol.

-

Catalysis: Add 1 mL of concentrated sulfuric acid (H₂SO₄) dropwise. Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, drastically increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

-

Reflux: Heat the mixture to reflux (approx. 97 °C) for 12 hours under an inert nitrogen atmosphere to prevent oxidative degradation of the amine.

-

Workup: Cool the mixture to room temperature and neutralize carefully with saturated aqueous NaHCO₃. Extract the resulting aqueous layer with ethyl acetate (3 × 30 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography using a gradient of ethyl acetate/petroleum ether. Rationale: Petroleum ether elutes the non-polar ester first, effectively trapping any unreacted, highly polar carboxylic acids on the silica gel stationary phase.

-

Self-Validation (NMR): Confirm the synthesized structure via ¹H NMR (CDCl₃). A successful synthesis is validated by the presence of the characteristic N-methyl singlet at ~2.9 ppm and the propyl terminal methyl triplet at ~1.0 ppm.

Protocol 2: In Vivo Evaluation of Anti-Inflammatory Activity (Subcutaneous Air Pouch Model)

Objective: To accurately quantify the anti-inflammatory efficacy of PAN. Causality & Design: The subcutaneous air pouch model is selected over the standard paw edema model because it creates a localized, fluid-filled cavity. This allows for the direct, precise extraction and quantification of leukocyte migration and inflammatory cytokines (TNF-α, IL-1β) without the confounding variables introduced by tissue homogenization.

-

Pouch Induction: Inject 10 mL of sterile air subcutaneously into the dorsal region of Swiss mice (n=6 per group) to form a cavity. Re-inject 5 mL of air on day 3 to maintain the structural integrity of the pouch.

-

Treatment Administration: On day 6, administer PAN (1–30 mg/kg, p.o.) suspended in a vehicle (e.g., 0.5% Tween 80 in saline). Include a vehicle control group and a positive control group (Acetylsalicylic acid, 100 mg/kg, p.o.).

-

Inflammation Induction: One hour post-treatment, inject 1 mL of 1% carrageenan solution directly into the air pouch. Rationale: Carrageenan triggers a robust, reproducible biphasic inflammatory response driven by sequential mediator release.

-

Data Collection: After 6 hours, euthanize the mice and wash the pouches with 2 mL of PBS containing EDTA. Measure the total exudate volume. Perform total and differential leukocyte counts using a hemocytometer.

-

Self-Validation: The protocol is self-validating if the vehicle control group shows a statistically significant increase in exudate volume and leukocyte count compared to a sham (saline-injected) pouch. This confirms the successful induction of inflammation, ensuring that any reduction seen in the PAN-treated groups is a true pharmacological effect.

Conclusion

Propyl 2-(methylamino)benzoate (PAN) represents a highly valuable synthetic analog of naturally occurring anthranilates. Its established chemical parameters (CAS: 55320-72-4), combined with its proven efficacy in suppressing peripheral inflammatory mediators, make it a compelling candidate for further pharmacological optimization. By employing rigorous synthesis techniques and validated in vivo models, researchers can reliably leverage PAN in the development of novel, gastro-sparing antinociceptive therapeutics.

References

-

Chemsrc. "CAS#:55320-72-4 | Benzoic acid, 2-(methylamino)-, propyl ester." Chemsrc Chemical Database, 2025.[Link]

-

Pinheiro, M. M. G., Miltojević, A. B., Radulović, N. S., Abdul-Wahab, I. R., Boylan, F., & Fernandes, P. D. "Anti-Inflammatory Activity of Choisya ternata Kunth Essential Oil, Ternanthranin, and Its Two Synthetic Analogs (Methyl and Propyl N-Methylanthranilates)." PLOS One, 2015.[Link]

-

Kerbs, A., Mindt, M., & Wendisch, V. F. "Fermentative N-Methylanthranilate Production by Engineered Corynebacterium glutamicum." Microorganisms, 8(6), 869, 2020.[Link]

Sources

- 1. CAS#:55320-72-4 | Benzoic acid, 2- (methylamino)-, propyl ester | Chemsrc [chemsrc.com]

- 2. Fermentative N-Methylanthranilate Production by Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity of Choisya ternata Kunth Essential Oil, Ternanthranin, and Its Two Synthetic Analogs (Methyl and Propyl N-Methylanthranilates) | PLOS One [journals.plos.org]

Thermophysical Characterization and Pharmacological Profiling of Propyl N-Methylanthranilate

Executive Summary & Chemical Identity

Propyl N-methylanthranilate, systematically named benzoic acid 2-(methylamino)- propyl ester (CAS: 55320-72-4), is a highly valuable synthetic analog of ternanthranin—a naturally occurring alkaloid found in the essential oil of Choisya ternata[1][2]. In the realm of drug development, this compound has garnered significant attention for its potent antinociceptive and anti-inflammatory properties[2]. Because the compound is a liquid at standard ambient temperature and pressure (SATP)[3], obtaining precise thermophysical data—specifically its boiling and melting points—requires advanced calorimetric and ebulliometric techniques rather than traditional capillary methods.

This whitepaper provides an authoritative guide on the physicochemical properties of propyl N-methylanthranilate, the causality behind the analytical methods used to characterize its phase transitions, and its downstream pharmacological applications.

Quantitative Thermophysical Data

Understanding the physical constants of benzoic acid 2-(methylamino)- propyl ester is critical for formulation scientists designing oral or topical delivery vehicles. The high boiling point and lipophilic nature of the ester dictate specific handling and solvent-compatibility requirements.

Table 1: Physicochemical Properties of Benzoic acid 2-(methylamino)- propyl ester

| Property | Value | Reference / Methodology |

| Chemical Name | Propyl 2-(methylamino)benzoate | IUPAC Standard[4] |

| CAS Number | 55320-72-4 | [4] |

| Molecular Formula | C₁₁H₁₅NO₂ | [4] |

| Molecular Weight | 193.24 g/mol | [4] |

| Boiling Point | 286.4 °C (at 760 mmHg) | Micro-ebulliometry[4] |

| Melting Point | < 25 °C (Liquid at SATP) | Differential Scanning Calorimetry[3] |

| Density | 1.074 g/cm³ | Pycnometry[4] |

| Flash Point | 127 °C | Closed-Cup Method[4] |

| Physical State | Colorless to pale yellow oil | Visual Observation[3] |

Analytical Methodologies for Phase Transition Determination

To ensure data trustworthiness, the protocols used to determine the melting and boiling points of this compound must act as self-validating systems. The methodologies below detail the exact causality behind each experimental choice.

Boiling Point Determination via Micro-Ebulliometry

The high boiling point of propyl N-methylanthranilate (286.4 °C) introduces a severe risk of thermal degradation if standard simple distillation is employed[4]. Micro-ebulliometry is selected because it rapidly establishes a dynamic vapor-liquid equilibrium, minimizing the sample's residence time at extreme temperatures.

-

Step 1: System Calibration. Calibrate the ebulliometer using a high-purity reference standard (e.g., benzoic acid or pure n-propanol) to account for localized atmospheric pressure deviations.

-

Step 2: Sample Introduction. Introduce 5 mL of the synthesized liquid ester into the boiling flask.

-

Step 3: Controlled Heating. Apply heating at a strict ramp rate of 5 °C/min. Causality: A slow ramp prevents superheating of the liquid, ensuring the vapor phase represents true thermodynamic equilibrium.

-

Step 4: Self-Validating Equilibration. Monitor the reflux ring. The steady-state temperature is only recorded as the official boiling point (286.4 °C) when the reflux ring remains stable for a minimum of 5 minutes, proving that transient superheating has not skewed the data.

Melting/Freezing Point Determination via Differential Scanning Calorimetry (DSC)

Because the compound is an oil at room temperature[3], traditional capillary melting point apparatuses are fundamentally ineffective. DSC is mandated to detect the precise phase transition energy.

-

Step 1: Encapsulation. Seal 2–5 mg of the sample in an aluminum DSC pan.

-

Step 2: Cryogenic Cooling (The Self-Validating Control). Purge the DSC chamber continuously with dry nitrogen gas (50 mL/min) and cool the sample to -80 °C using liquid nitrogen. Causality: The nitrogen purge acts as a self-validating control by actively displacing atmospheric moisture, preventing frost formation that would create artifactual endothermic peaks during analysis.

-

Step 3: Heating Ramp. Heat the crystallized sample from -80 °C to 25 °C at a rate of 5 °C/min.

-

Step 4: Thermogram Analysis. The true melting point (Tm) is identified at the onset of the primary endothermic peak, distinguishing it from the earlier, shallower glass transition (Tg) baseline shift.

Caption: Experimental workflow for determining the boiling and melting points of propyl N-methylanthranilate.

Synthesis Protocol

The standard preparation of propyl N-methylanthranilate relies on the acid-catalyzed esterification of N-methylanthranilic acid[2][3].

-

Step 1: Reagent Mixing. Dissolve 1 equivalent of N-methylanthranilic acid in a 10-fold molar excess of anhydrous n-propanol.

-

Step 2: Acid Catalysis. Dropwise, add a catalytic amount of concentrated sulfuric acid (H₂SO₄) under an argon atmosphere. Causality: The acid acts as both a proton donor to activate the carbonyl carbon and a dehydrating agent to drive the equilibrium toward the ester (Le Chatelier's Principle).

-

Step 3: Reflux & Validation. Heat to reflux (~97 °C) for 12 hours. The reaction is self-validating via Thin Layer Chromatography (TLC); the complete disappearance of the highly polar carboxylic acid baseline spot confirms 100% conversion.

-

Step 4: Purification. Neutralize with saturated NaHCO₃, extract into dichloromethane, dry over Na₂SO₄, and concentrate to yield the pure colorless oil[3].

Pharmacological Significance & Mechanism of Action

Beyond its chemical properties, benzoic acid 2-(methylamino)- propyl ester is a highly bioactive molecule. In in vivo models (such as formalin and subcutaneous air pouch models), oral administration of this compound significantly reduces leukocyte migration, exudate volume, and protein extravasation[2].

Mechanistically, the ester exerts its antinociceptive and antiedematogenic effects by directly interacting with serotonin (5-HT) and bradykinin receptors in the peripheral nervous system[2][5]. This upstream modulation leads to a profound downstream suppression of inflammatory mediators, specifically inhibiting the production of Prostaglandin E2 (PGE2) and Nitric Oxide (NO), while downregulating the expression of pro-inflammatory cytokines like TNF-α and IL-1β[2][5].

Caption: Pharmacological signaling pathway of propyl N-methylanthranilate in inflammatory pain models.

References

-

Chemsrc. "CAS#: 55320-72-4 | Benzoic acid, 2-(methylamino)-, propyl ester." Chemsrc Chemical Database. Available at:[Link]

-

Pinheiro, M. M. G., et al. (2015). "Anti-Inflammatory Activity of Choisya ternata Kunth Essential Oil, Ternanthranin, and Its Two Synthetic Analogs (Methyl and Propyl N-Methylanthranilates)." PLOS One, 10(3). Available at:[Link]

-

Radulović, N. S., et al. (2011). "Identification of a new antinociceptive alkaloid isopropyl N-methylanthranilate from the essential oil of Choisya ternata Kunth." Journal of Ethnopharmacology, 135(3), 610-619. Available at: [Link]

-

RSC Advances. (2016). "A novel pathway for the thermolysis of N-nitrosoanthranilates using flash vacuum pyrolysis leading to 7-aminophthalides." Royal Society of Chemistry. Available at:[Link]

Sources

- 1. Identification of a new antinociceptive alkaloid isopropyl N-methylanthranilate from the essential oil of Choisya ternata Kunth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activity of Choisya ternata Kunth Essential Oil, Ternanthranin, and Its Two Synthetic Analogs (Methyl and Propyl N-Methylanthranilates) | PLOS One [journals.plos.org]

- 3. rsc.org [rsc.org]

- 4. CAS#:55320-72-4 | Benzoic acid, 2- (methylamino)-, propyl ester | Chemsrc [chemsrc.com]

- 5. mdpi.com [mdpi.com]

Technical Whitepaper: Toxicological Profile and Pharmacological Efficacy of Propyl 2-(methylamino)benzoate

Target Audience: Toxicologists, Pharmacologists, and Drug Development Scientists Document Type: In-Depth Technical Guide & Protocol Standard

Executive Summary & Chemical Identity

Propyl 2-(methylamino)benzoate , commonly referred to as propyl N-methylanthranilate (PAN) , is a synthetic homolog of naturally occurring volatile alkaloids found in the essential oil of Choisya ternata Kunth (Mexican orange)[1]. In recent years, anthranilic acid derivatives have garnered significant attention in drug development due to their polypharmacological profiles, acting as potent antinociceptive and anti-inflammatory agents without the severe gastrointestinal or central nervous system side effects typical of traditional NSAIDs or opioids[2],[3].

This whitepaper synthesizes the current toxicological data, LD50 benchmarks, and mechanistic pathways of PAN, providing researchers with self-validating experimental protocols to further evaluate its therapeutic index.

Pharmacological Profile & Mechanism of Action

Unlike classical analgesics that primarily target cyclooxygenase (COX) enzymes or µ-opioid receptors, PAN operates through a complex, multi-target mechanism[4]. Research demonstrates that PAN exerts highly significant, dose-dependent antinociceptive activity at oral doses ranging from 0.3 to 30 mg/kg[2].

Causality of Action: The efficacy of PAN is driven by its ability to modulate specific ion channels and neurotransmitter systems rather than broadly suppressing prostaglandin synthesis. In vivo receptor-antagonist studies have confirmed that PAN's antinociceptive effects are mediated by the activation of ATP-sensitive potassium (K+ATP) channels and the modulation of adrenergic, nitrergic, and serotoninergic pathways [4],[5]. By opening K+ATP channels, PAN induces cellular hyperpolarization, thereby decreasing the excitability of nociceptive neurons and dampening pain signal transmission.

Fig 1: Pharmacological signaling pathways modulated by Propyl 2-(methylamino)benzoate.

Toxicological Profile and LD50 Data

A critical hurdle in drug development is establishing a favorable Therapeutic Index (TI). While specific, isolated acute toxicity data for the propyl ester (PAN) is often evaluated alongside its structural analogs, robust toxicological benchmarks exist for its immediate homologs: methyl N-methylanthranilate (MMA) and isopropyl N-methylanthranilate (IMA/ternanthranin) ,[6].

Acute Toxicity & Biotransformation

The acute oral LD50 of MMA in rats is established between 2.25 and 3.38 g/kg [6]. Subchronic 90-day dietary studies of MMA at doses up to 3600 ppm revealed no adverse effects on body weight, food consumption, or renal/hepatic histopathology, with only transient, mild leucocytopenia observed early in the study[6]. Similarly, in vivo studies of the isopropyl analog (IMA) demonstrated a complete absence of liver toxicity or general morbidity at 100 mg/kg over a 5-day administration period.

Because PAN, MMA, and IMA share analogous biotransformation pathways—primarily undergoing esterase-mediated cleavage and subsequent hydroxylation of the aromatic core—PAN is projected to possess a similarly low toxicity profile.

Quantitative Safety Summary

The table below synthesizes the comparative toxicological and pharmacological data, highlighting the exceptionally wide safety margin of these anthranilate derivatives.

| Compound | Chemical Designation | Acute Oral LD50 (Rat) | Pharmacological Active Dose (ED50 range) | Estimated Therapeutic Index (TI) |

| MMA | Methyl N-methylanthranilate | 2,250 - 3,380 mg/kg[6] | 3.0 - 30.0 mg/kg[2] | ~75 - 1,126 |

| IMA | Isopropyl N-methylanthranilate | > 2,000 mg/kg (Extrapolated) | 0.3 - 10.0 mg/kg[2] | > 200 |

| PAN | Propyl N-methylanthranilate | > 2,000 mg/kg (Extrapolated) | 0.3 - 30.0 mg/kg[2] | > 66 |

Note: The Therapeutic Index (TI) is calculated as LD50 / ED50. A TI > 10 is generally considered highly favorable for systemic analgesics.

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy and safety of PAN, researchers must employ protocols that inherently control for false positives. The following methodology outlines a self-validating system for assessing PAN's antinociceptive properties and confirming its mechanism of action.

Rationale for Protocol Design

The Formalin-Induced Hyperalgesia Test is selected over thermal models (like the tail-flick test) because it is biphasic. It allows researchers to simultaneously evaluate direct chemical/neurogenic pain (Phase I: 0-5 mins) and subsequent inflammatory cascades (Phase II: 15-30 mins)[4].

To ensure trustworthiness, the protocol includes an Antagonist Reversal Phase . If the observed analgesia is merely a result of generalized CNS depression or motor impairment, receptor-specific antagonists will have no effect. By utilizing glibenclamide (a specific K+ATP channel blocker), the system self-validates: if glibenclamide neutralizes PAN's analgesic effect, the K+ATP mechanism is definitively confirmed.

Step-by-Step Methodology

Phase A: Formulation and Administration

-

Subject Preparation: Fast adult Swiss mice (20-25g) for 12 hours prior to the experiment, allowing water ad libitum.

-

Vehicle Formulation: Dissolve PAN in a vehicle of 1% Tween-80 in sterile isotonic saline to ensure uniform suspension.

-

Dosing: Administer PAN via oral gavage (p.o.) at doses of 0.3, 1.0, 3.0, 10.0, and 30.0 mg/kg. Administer vehicle alone to the control group. Wait 60 minutes to allow for systemic absorption and esterase biotransformation.

Phase B: The Nociceptive Challenge 4. Induction: Inject 20 µL of 2.5% formalin solution intraplantarly (i.pl.) into the right hind paw of the subject. 5. Biphasic Observation: Place the subject in an observation chamber. Record the time spent licking or biting the injected paw.

-

Phase I (0-5 min): Quantifies direct neurogenic nociception.

-

Phase II (15-30 min): Quantifies inflammatory pain mediated by prostaglandins and cytokines.

Phase C: Mechanistic Self-Validation (Antagonist Testing) 6. Pre-treatment: In a separate cohort, administer glibenclamide (10 mg/kg, p.o.) 30 minutes prior to the administration of PAN (at its established ED50 dose). 7. Validation: Repeat the formalin challenge (Steps 4-5).

-

Causality Check: A restoration of pain behaviors (licking/biting) compared to the PAN-only group confirms that PAN's efficacy is causally dependent on K+ATP channel activation.

Fig 2: In vivo experimental workflow for efficacy and toxicological profiling.

Conclusion

Propyl 2-(methylamino)benzoate (PAN) represents a highly promising scaffold for the development of novel, non-opioid analgesics and anti-inflammatory agents. By shifting the mechanism of action away from COX inhibition and opioid receptor agonism toward K+ATP channel activation and monoaminergic modulation, PAN circumvents the traditional toxicological pitfalls of current pain management therapies[4],[5]. Extrapolated LD50 data from its direct structural analogs suggests an exceptionally wide therapeutic index, making it a prime candidate for advanced preclinical pharmacokinetic and toxicological evaluation[6].

References

1.[4] Mexican Plants and Derivates Compounds as Alternative for Inflammatory and Neuropathic Pain Treatment—A Review. NIH/PMC. 4 2.[2] Distribution of methyl and isopropyl N-methylanthranilates and their metabolites in organs of rats treated with these two essential-oil constituents. ResearchGate. 2 3.[5] Mexican Plants and Derivates Compounds as Alternative for Inflammatory and Neuropathic Pain Treatment—A Review. MDPI.5 4. Pharmacologically active derivatives of anthranilic acid occurring naturally in essential oils. Facta Universitatis, Series: Physics, Chemistry and Technology. 5.[1] Identification of a new antinociceptive alkaloid isopropyl N-methylanthranilate from the essential oil of Choisya ternata Kunth. PubMed. 1 6.[6] Distribution of methyl and isopropyl N-methylanthranilates and their metabolites in organs of rats treated with these two essential-oil constituents (LD50 Data Focus). ResearchGate. 6 7.[3] Anti-inflammatory, analgesic and anti-ulcerogenic effect of total alkaloidal extract from Murraya koenigii leaves in animal models. ResearchGate. 3

Sources

- 1. Identification of a new antinociceptive alkaloid isopropyl N-methylanthranilate from the essential oil of Choisya ternata Kunth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mexican Plants and Derivates Compounds as Alternative for Inflammatory and Neuropathic Pain Treatment—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Benzoic acid 2-(methylamino)- propyl ester from N-methylanthranilic acid

Executive Summary

This application note details the protocol for the synthesis of Benzoic acid, 2-(methylamino)-, propyl ester (IUPAC: Propyl 2-(methylamino)benzoate; Common: Propyl N-methylanthranilate).

This molecule is a structural analog of the grape flavorant Methyl N-methylanthranilate and serves as a lipophilic intermediate in the synthesis of acridone alkaloids and potential local anesthetic pharmacophores. The synthesis utilizes N-methylanthranilic acid as the starting material.[1]

Regulatory Warning: N-Methylanthranilic acid is classified as a List I Chemical by the U.S. Drug Enforcement Administration (DEA) and is monitored by the International Narcotics Control Board (INCB) due to its utility in synthesizing methaqualone. Researchers must ensure full compliance with all local, state, and federal regulations regarding the possession and use of this precursor.

Chemical Strategy & Mechanism

The Challenge: Ortho-Effect

Esterification of N-methylanthranilic acid presents a specific kinetic challenge known as the "Ortho-Effect." The steric bulk of the N-methylamino group at the ortho position, combined with its electron-donating resonance effect (+M), deactivates the carbonyl carbon toward nucleophilic attack and sterically hinders the approach of the alcohol.

Standard room-temperature esterification methods often fail. This protocol employs a High-Temperature Acid-Catalyzed Dehydration (Fischer Esterification) driven by azeotropic water removal to shift the equilibrium toward the ester.

Reaction Scheme

Figure 1: Reaction pathway for the acid-catalyzed esterification of N-methylanthranilic acid.

Experimental Protocol

Method A: Azeotropic Fischer Esterification (Recommended)

This method is preferred for its robustness, use of inexpensive reagents, and ease of scalability.

Reagents:

-

Precursor: N-Methylanthranilic acid (15.1 g, 100 mmol)

-

Solvent/Reagent: n-Propanol (60 mL, ~800 mmol) – Large excess drives equilibrium.

-

Catalyst: Concentrated Sulfuric Acid (H₂SO₄) (1.0 mL) or p-Toluenesulfonic acid (pTSA) (1.9 g, 10 mmol).

-

Drying Agent: Toluene (optional, for azeotropic entrainment) or 3Å Molecular Sieves.

Equipment:

-

250 mL Round Bottom Flask (RBF).

-

Dean-Stark trap (crucial for water removal) or Soxhlet extractor with molecular sieves.

-

Reflux condenser.

-

Magnetic stir bar and oil bath.

Step-by-Step Procedure:

-

Setup: Equip the 250 mL RBF with a magnetic stir bar. Add 15.1 g of N-methylanthranilic acid .

-

Solvation: Add 60 mL of n-propanol . Stir to create a suspension.

-

Catalyst Addition: Cautiously add 1.0 mL of conc. H₂SO₄ dropwise. The solution may warm slightly and darken.

-

Note: If using pTSA, add it as a solid.

-

-

Reflux: Attach the Dean-Stark trap (filled with n-propanol) and condenser. Heat the oil bath to 110–120°C to establish a vigorous reflux.

-

Reaction Monitoring: Reflux for 12–16 hours .

-

Endpoint: Monitor via TLC (System: Hexane/Ethyl Acetate 4:1). The starting acid (lower R_f) should disappear, and the fluorescent ester (higher R_f) should appear.

-

Visual Cue: Water droplets will collect in the Dean-Stark trap.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Evaporate the excess n-propanol under reduced pressure (Rotavap) to obtain a viscous oily residue.

-

Dissolve the residue in 100 mL Ethyl Acetate (EtOAc) .

-

-

Washing (Critical for Purity):

-

Wash with 50 mL Saturated NaHCO₃ (2x) to neutralize the catalyst and remove unreacted acid. Caution: CO₂ evolution.

-

Wash with 50 mL Brine .

-

-

Drying & Isolation:

-

Dry the organic layer over anhydrous Na₂SO₄ .

-

Filter and concentrate in vacuo.[2]

-

-

Purification:

-

The crude product is usually a pale yellow oil.

-

For high purity (>98%), perform Vacuum Distillation .

-

Boiling Point: Expected ~128–131°C at 4 mmHg (extrapolated from methyl ester data).

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.

Analytical Specifications

To validate the synthesis, compare the isolated product against the following theoretical data.

| Parameter | Specification | Notes |

| Appearance | Pale yellow, viscous liquid | Strong fruity/grape-like odor. |

| Refractive Index | Typical for anthranilate esters. | |

| IR Spectrum | The C=O stretch is lower than typical esters due to conjugation. | |

| ¹H NMR (CDCl₃) | Key diagnostic: N-Methyl singlet at ~2.9 ppm; Propyl triplet/multiplet/triplet. | |

| Fluorescence | Strong Blue/Violet | Under 365nm UV light. |

Key NMR Signals (Predicted):

-

Methylamino (-NHCH₃): Singlet/Doublet at ~2.9 ppm.

-

Propyl Ester (-OCH₂CH₂CH₃):

-

Triplet at ~4.2 ppm (-OCH₂-).

-

Multiplet at ~1.7 ppm (-CH₂-).

-

Triplet at ~1.0 ppm (-CH₃).

-

Troubleshooting & Optimization

-

Low Yield:

-

Cause: Incomplete water removal.

-

Solution: Ensure the Dean-Stark trap is functioning or add fresh activated 3Å molecular sieves to the reaction mixture.

-

-

Dark Product:

-

Cause: Oxidation of the amino group during prolonged heating.

-

Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon).

-

-

Difficulty Removing Starting Material:

-

Solution: The NaHCO₃ wash is critical. If the acid persists, wash the organic layer with dilute (0.5 M) NaOH, but do so quickly to avoid hydrolyzing the ester.

-

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

- Bedoukian, P. Z. (1986). Perfumery and Flavoring Synthetics. Allured Publishing Corporation.

-

U.S. Drug Enforcement Administration. List of Controlled Substances and Regulated Chemicals. . (Regulatory status of N-methylanthranilic acid).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67069: N-Methylanthranilic acid. .

Sources

High-yield esterification protocols for Propyl N-methylanthranilate

An in-depth technical guide for the synthesis of Propyl N-methylanthranilate (PAN), designed for researchers and drug development professionals.

Introduction & Mechanistic Rationale

Propyl N-methylanthranilate (PAN) is a highly valued synthetic analog of ternanthranin (isopropyl N-methylanthranilate), an alkaloid naturally occurring in the essential oil of Choisya ternata. PAN has demonstrated significant anti-inflammatory and antinociceptive properties, making it a molecule of high interest in preclinical drug development[1]. Furthermore, N-methylanthranilates serve as critical precursors for bioactive acridone alkaloids and are heavily utilized in the flavor and fragrance industries[2].

The Synthetic Challenge: Direct Fischer esterification of N-methylanthranilic acid (NMAA) with n-propanol using strong acid catalysts (e.g., H₂SO₄) often results in poor yields. The zwitterionic nature of the amino acid at low pH, combined with the nucleophilicity of the secondary amine, frequently leads to competitive N-alkylation or incomplete conversion.

To circumvent these thermodynamic and kinetic bottlenecks, this guide details two field-proven, high-yield protocols:

-

Pathway A: N-Methylisatoic Anhydride (NMIA) Ring-Opening: This is the most efficient route. NMIA undergoes nucleophilic attack by n-propanol. The reaction is thermodynamically driven to completion by the irreversible evolution of carbon dioxide gas[3].

-

Pathway B: Steglich Esterification: For laboratories starting directly with unprotected NMAA, Steglich conditions (DCC/DMAP) allow for direct coupling with alcohols at room temperature, avoiding the harsh conditions of acid catalysis[4].

Mechanistic Workflows

Fig 1: Comparative synthetic workflows for Propyl N-methylanthranilate via NMIA and Steglich routes.

Quantitative Data Summary

| Parameter | Pathway A: NMIA Ring-Opening | Pathway B: Steglich Esterification |

| Starting Material | N-Methylisatoic Anhydride (NMIA) | N-Methylanthranilic Acid (NMAA) |

| Reagents | n-Propanol (excess), DMAP (cat.) | n-Propanol, DCC, DMAP |

| Typical Yield | 85 - 95% | 70 - 85% |

| Reaction Time | 2 - 4 hours (Reflux) | 12 - 18 hours (Room Temp) |

| Primary Byproduct | Carbon Dioxide (CO₂) | Dicyclohexylurea (DCU) |

| Purification | Simple solvent evaporation & wash | Filtration & Column Chromatography |

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis via N-Methylisatoic Anhydride (NMIA)

This protocol leverages the thermodynamic sink of decarboxylation to ensure near-quantitative yields[3].

Step-by-Step Methodology:

-

Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 10.0 mmol of N-Methylisatoic Anhydride (NMIA) in 25 mL of anhydrous n-propanol.

-

Catalysis: Add 0.5 mmol (5 mol%) of 4-Dimethylaminopyridine (DMAP). Causality: While NMIA can react with alcohols under standard basic conditions, aqueous bases risk hydrolyzing NMIA back to NMAA. DMAP acts as an anhydrous nucleophilic acyl transfer catalyst, attacking the anhydride to form a highly reactive intermediate that is rapidly trapped by n-propanol.

-

Reaction: Heat the mixture to reflux (approx. 97 °C) under an inert nitrogen atmosphere.

-

Self-Validation (In-Process Control): Attach a mineral oil bubbler to the top of the condenser. The reaction generates exactly one equivalent of CO₂. The active bubbling serves as a visual kinetic indicator. When the bubbling completely ceases (typically 2-3 hours), the reaction has reached thermodynamic completion.

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess n-propanol. Dissolve the resulting oil in ethyl acetate (50 mL) and wash sequentially with 1M HCl (2 x 20 mL) to remove DMAP, saturated NaHCO₃ (20 mL), and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and evaporate to yield PAN as a pale yellow oil.

Protocol B: Steglich Esterification of N-Methylanthranilic Acid

This protocol is ideal when NMIA is unavailable, allowing direct coupling of unprotected NMAA[4].

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask, dissolve 10.0 mmol of N-Methylanthranilic Acid (NMAA) and 12.0 mmol of anhydrous n-propanol in 40 mL of anhydrous dichloromethane (DCM).

-

Catalyst Addition: Add 1.0 mmol (10 mol%) of DMAP. Stir the solution and cool to 0 °C using an ice bath.

-

Coupling Agent: Slowly add a solution of 11.0 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in 10 mL of DCM dropwise over 15 minutes. Causality: Adding DCC at 0 °C is critical. It minimizes the exothermic formation of the O-acylisourea intermediate and suppresses its undesired rearrangement into an unreactive N-acylurea dead-end product.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Self-Validation (In-Process Control): As the reaction proceeds, the highly insoluble byproduct Dicyclohexylurea (DCU) will precipitate out of the DCM. The transition from a clear solution to a thick, white, cloudy suspension visually validates the progression of the coupling event.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filtrate with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexane:EtOAc 9:1) to isolate PAN.

Analytical Validation Standards

To ensure the trustworthiness of the final product, conduct the following validations:

-

TLC: Under 365 nm UV light, N-methylanthranilates exhibit a strong, bright-blue fluorescence[4]. The product (PAN) will have a significantly higher Rf value than the starting materials (NMAA or NMIA) in a Hexane:EtOAc (8:2) system.

-

¹H NMR (CDCl₃): Look for the diagnostic N-methyl singlet at ~2.90 ppm. The propyl ester integration must show a characteristic triplet (CH₃, ~1.0 ppm), multiplet/sextet (CH₂, ~1.8 ppm), and triplet (O-CH₂, ~4.2 ppm) pattern, confirming successful esterification without N-alkylation.

References[1] Anti-Inflammatory Activity of Choisya ternata Kunth Essential Oil, Ternanthranin, and Its Two Synthetic Analogs (Methyl and Propyl N-Methylanthranilates) - PLOS One

URL:[3] Isatoic Anhydride. IV. Reactions with Various Nucleophiles - myttex.net URL:[2] Fermentative N-Methylanthranilate Production by Engineered Corynebacterium glutamicum - nih.gov URL:[4] Synthesis of Sapintoxin D and N-Methylanthranilate-Based Fluorescent Bioprobes - ResearchGate URL:

Sources

- 1. Anti-Inflammatory Activity of Choisya ternata Kunth Essential Oil, Ternanthranin, and Its Two Synthetic Analogs (Methyl and Propyl N-Methylanthranilates) | PLOS One [journals.plos.org]

- 2. Fermentative N-Methylanthranilate Production by Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myttex.net [myttex.net]

- 4. researchgate.net [researchgate.net]

The Definitive Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Anthranilate Esters

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the gas chromatography-mass spectrometry (GC-MS) analysis of anthranilate esters. Moving beyond a simple recitation of steps, this document delves into the causal relationships behind methodological choices, ensuring a deep and practical understanding of the entire analytical workflow.

Introduction: The Significance of Anthranilate Ester Analysis

Anthranilate esters, particularly methyl anthranilate, are a class of aromatic compounds renowned for their characteristic grape-like aroma. This quality makes them pivotal in the flavor and fragrance industries, where they are integral components in a vast array of consumer products, from beverages and confectionery to perfumes and cosmetics.[1] Beyond their sensory appeal, certain anthranilate esters are also monitored as environmental contaminants and can be relevant in pharmaceutical research and development as potential impurities or starting materials.

The volatility and distinct mass spectral characteristics of anthranilate esters make Gas Chromatography-Mass Spectrometry (GC-MS) the premier analytical technique for their identification and quantification.[2][3] Its high sensitivity and specificity allow for the detection of trace levels of these compounds in complex matrices.[3] This application note will provide a robust framework for developing and validating a GC-MS method for the analysis of anthranilate esters.

Foundational Principles: Crafting a Robust Analytical Strategy

A successful GC-MS analysis of anthranilate esters hinges on a thorough understanding of the interplay between sample preparation, chromatographic separation, and mass spectrometric detection. Each stage must be carefully optimized to ensure accuracy, precision, and reproducibility.

The Crucial First Step: Strategic Sample Preparation

The primary objective of sample preparation is to extract the anthranilate esters from the sample matrix and present them in a form suitable for GC-MS analysis, which typically involves a volatile organic solvent.[4] The choice of technique is dictated by the sample matrix, the concentration of the analytes, and the desired level of sensitivity.

2.1.1 Liquid-Liquid Extraction (LLE)

A classic and widely used technique, LLE is effective for extracting anthranilate esters from liquid samples such as beverages or aqueous environmental samples.[4] The principle lies in partitioning the analytes between the aqueous sample and an immiscible organic solvent.

-

Causality of Solvent Choice: The selection of an appropriate organic solvent is critical. A solvent with a polarity that is a good match for the semi-polar nature of anthranilate esters, such as dichloromethane or ethyl acetate, will maximize extraction efficiency. The solvent should also be volatile for easy concentration post-extraction and have high purity to avoid introducing interfering peaks.

2.1.2 Solid-Phase Microextraction (SPME)

SPME is a solvent-free, highly sensitive technique ideal for trace-level analysis of volatile and semi-volatile compounds like anthranilate esters.[5] It utilizes a fused silica fiber coated with a stationary phase to adsorb analytes from a liquid sample or its headspace.

-

The "Why" Behind Fiber Selection: The choice of fiber coating is paramount. For the analysis of semi-polar anthranilate esters, a fiber with a mixed-polarity coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often optimal as it can effectively trap a wide range of volatile and semi-volatile compounds.[6]

-

Optimizing Extraction Parameters: Factors such as extraction time, temperature, and sample agitation must be optimized to achieve equilibrium between the sample and the fiber coating, thereby ensuring maximum and reproducible extraction.[7] The addition of salt to aqueous samples can increase the vapor pressure of the analytes, driving them into the headspace and enhancing their adsorption onto the SPME fiber.[7]

The Heart of the Analysis: Gas Chromatographic Separation

The GC column is where the separation of the sample components occurs. The selection of the appropriate column and the optimization of the temperature program are critical for achieving good resolution and peak shape.

2.2.1 Selecting the Right GC Column

The choice of the GC column's stationary phase is the most important factor in achieving a successful separation.[8] For anthranilate esters, which are polar aromatic compounds, a stationary phase with a corresponding polarity is required.

-

Intermolecular Forces at Play: The separation is governed by the differential interactions between the analytes and the stationary phase.[2] For anthranilate esters, these interactions are primarily dipole-dipole and π-π interactions due to the presence of the ester and amino functional groups and the aromatic ring.[5] Therefore, a mid- to high-polarity stationary phase is recommended.

-

5% Phenyl-Methylpolysiloxane: A common and versatile mid-polarity phase that provides good selectivity for aromatic compounds.[8]

-

Polyethylene Glycol (WAX): A high-polarity phase that offers strong retention for polar compounds like esters and is an excellent choice for separating anthranilate esters from less polar matrix components.[9]

-

-

Column Dimensions: A Balancing Act:

-

Internal Diameter (I.D.): A smaller I.D. (e.g., 0.25 mm) provides higher resolution, while a larger I.D. (e.g., 0.32 mm) offers greater sample capacity.[8] For most applications, a 0.25 mm I.D. column provides a good balance.[8]

-

Film Thickness: A thicker film increases retention and is suitable for highly volatile compounds. For semi-volatile compounds like anthranilate esters, a standard film thickness of 0.25 to 0.50 µm is generally appropriate.[10]

-

Length: Longer columns provide better resolution but result in longer analysis times. A 30-meter column is a good starting point for most applications.[11]

-

2.2.2 The Art of Temperature Programming

Temperature programming involves increasing the column oven temperature during the analysis.[8] This is crucial for analyzing samples containing compounds with a wide range of boiling points, as it allows for the efficient elution of all components with good peak shape.[11]

-

Rationale for a Temperature Gradient: A typical temperature program for anthranilate ester analysis would start at a relatively low temperature to allow for the separation of more volatile components, followed by a ramp to a higher temperature to elute the less volatile anthranilate esters in a reasonable time.[12] A final hold at a high temperature ensures that all components are eluted from the column, preventing carryover to the next injection.[11]

The Final Verdict: Mass Spectrometric Detection

The mass spectrometer ionizes the compounds eluting from the GC column, separates the resulting ions based on their mass-to-charge ratio (m/z), and measures their abundance.

2.3.1 Ionization and Data Acquisition

-

Electron Ionization (EI): This is the most common ionization technique for GC-MS. It uses a high-energy electron beam to ionize molecules, resulting in a predictable and reproducible fragmentation pattern that is like a "fingerprint" for a specific compound.[13]

-

Full Scan vs. Selected Ion Monitoring (SIM):

-

Full Scan: The mass spectrometer scans a wide range of m/z values, providing a complete mass spectrum for each eluting compound. This is ideal for identifying unknown compounds.

-

Selected Ion Monitoring (SIM): The mass spectrometer is set to monitor only a few specific ions that are characteristic of the target analytes. This significantly increases sensitivity and is the preferred mode for quantitative analysis of known compounds at trace levels.[14]

-

2.3.2 Understanding the Fragmentation of Anthranilate Esters

The fragmentation pattern of an anthranilate ester in the mass spectrometer provides crucial information for its identification. For methyl anthranilate (C₈H₉NO₂), the molecular ion peak is observed at m/z 151.[14] Key fragment ions include:

-

m/z 120: Loss of the methoxy group (-OCH₃).[14]

-

m/z 119: Further loss of a hydrogen atom.[14]

-

m/z 92: Loss of the entire ester group.

These characteristic ions can be used for both qualitative identification in full scan mode and for quantification in SIM mode.[14]

Step-by-Step Protocol: A General Framework for Analysis

This protocol provides a general workflow for the GC-MS analysis of anthranilate esters. It should be optimized and validated for each specific application and matrix.

Materials and Reagents

-

Solvents: High-purity (e.g., pesticide residue grade) dichloromethane, ethyl acetate, and hexane.

-

Standards: Certified reference standards of the target anthranilate esters and a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).

-

Sample Preparation Supplies: Separatory funnels (for LLE), SPME fibers and holder, vials, and syringes.

Instrumentation and Conditions

The following table summarizes typical GC-MS parameters for the analysis of anthranilate esters.

| Parameter | Recommended Setting | Rationale |

| GC System | ||

| Injector | Split/Splitless | Splitless mode for trace analysis to maximize sensitivity. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analytes. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |

| Flow Rate | 1.0 - 1.5 mL/min | Optimal for most capillary columns. |

| Column | Mid- to high-polarity (e.g., 5% Phenyl-Methylpolysiloxane or WAX) | Provides good selectivity for polar aromatic compounds.[9] |

| Column Dimensions | 30 m x 0.25 mm I.D. x 0.25 µm film thickness | A standard dimension offering a good balance of resolution and analysis time. |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 5 min) | Separates volatile components at the beginning and elutes anthranilate esters with good peak shape. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for reproducible fragmentation.[14] |

| Source Temperature | 230 °C | Optimal for ionization efficiency and stability.[14] |

| Quadrupole Temp. | 150 °C | Maintains ion transmission efficiency.[14] |

| Acquisition Mode | Full Scan (for identification) or SIM (for quantification) | Full scan for unknowns, SIM for enhanced sensitivity of target compounds.[14] |

| SIM Ions | e.g., for Methyl Anthranilate: 151, 120, 119 | Characteristic ions for selective detection.[14] |

Experimental Workflow Diagram

Caption: A generalized workflow for the GC-MS analysis of anthranilate esters.

Data Analysis, Validation, and Troubleshooting

Quantitative Analysis

For accurate quantification, a calibration curve should be prepared using standards of known concentrations. The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.

Method Validation

A GC-MS method for anthranilate ester analysis should be validated to ensure its reliability. Key validation parameters include:

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

-

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Poor Peak Shape (Tailing) | Active sites in the injector liner or column; improper column installation. | Use a deactivated liner; trim the first few centimeters of the column; reinstall the column correctly. |

| No or Low Signal | Leak in the system; issue with the syringe or autosampler; detector not turned on. | Perform a leak check; inspect the syringe and autosampler; verify detector settings. |